molecular formula C16H14O5 B081273 Phenoxyacetic anhydride CAS No. 14316-61-1

Phenoxyacetic anhydride

Cat. No. B081273
CAS RN: 14316-61-1
M. Wt: 286.28 g/mol
InChI Key: CCSBNBKMACZDGN-UHFFFAOYSA-N
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Description

Phenoxyacetic anhydride is a chemical compound derived from phenoxyacetic acid. It's synthesized using chloroacetic acid and phenol under alkaline conditions using the Williamson method (S. Xiao, 2001).

Synthesis Analysis

The synthesis of phenoxyacetic acid, a precursor to phenoxyacetic anhydride, involves the reaction of phenol with chloroacetic acid under specific conditions: a molar ratio of phenol: chloroacetic acid: sodium hydroxide of 0.9:1.1:2.4 at 102°C for 5 hours, yielding a product concentration of 69% (S. Xiao, 2001).

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid and its derivatives, like phenoxyacetic anhydride, can form two-dimensional layered structures based on hydrogen-bonded motifs, as observed in their crystal structures (Graham Smith, 2014).

Chemical Reactions and Properties

Phenoxyacetic acid reacts with peracetic acid to form free radicals, such as hydroxyl radicals, which play a significant role in various chemical processes (Ekaterina V. Rokhina et al., 2010). Moreover, palladium-catalyzed C-H functionalization of arenes is a key reaction in the synthesis of phenolic compounds, which is relevant for the formation of phenoxyacetic anhydride (Debajyoti Saha et al., 2019).

Physical Properties Analysis

The physical properties of phenoxyacetic anhydride derivatives can be inferred from related compounds. For instance, crystal structures of the ammonium salts of phenoxyacetic acid show layered structures indicating stability and potential reactivity patterns (Graham Smith et al., 2014).

Chemical Properties Analysis

Chemical properties of phenoxyacetic anhydride can be understood through its reactions and derivatives. For instance, its ability to participate in free radical reactions and its reactivity under palladium catalysis indicate a versatile chemical behavior (Ekaterina V. Rokhina et al., 2010); (Debajyoti Saha et al., 2019).

Scientific Research Applications

  • Oligoribonucleotide Synthesis : Phenoxyacetic anhydride is used in oligonucleotide synthesis, particularly for protecting the exocyclic amino function of purine bases. It can replace acetic anhydride to avoid side reactions in the capping step of the synthesis process (Chaix, Molko, & Teoule, 1989).

  • Increased Aqueous Humor Outflow in Glaucoma Therapy : Phenoxyacetic acids, including specific analogs like ethacrynic acid, have been found to increase aqueous outflow in vitro and in vivo, suggesting their potential in glaucoma therapy. This effect is attributed to changes in cell shape and attachment in human trabecular meshwork cell culture (Epstein, Roberts, & Skinner, 1997).

  • Biomarker Analysis in Human Urine : Phenoxyacetic acids are analyzed as biomarkers in human urine using techniques like liquid chromatography and mass spectrometry. This is relevant for monitoring exposure to widely used herbicides (Lindh, Littorin, Amilon, & Jönsson, 2008).

  • Cytogenetic Effects : The effects of phenoxyacetic acid herbicides on the induction of chromosome aberrations have been studied both in vitro and in vivo, providing insights into the genetic impact of these compounds (Mustonen, Kangas, Vuojolahti, & Linnainmaa, 1986).

  • Photolysis of Biocides : Research on the direct photolysis of halogenated phenols and anilines, including phenoxyacetic acid derivatives, has been conducted to understand their environmental impact and degradation mechanisms (Richard & Grabner, 2005).

  • Membrane Bioreactor Technology for Herbicide Treatment : Phenoxyacetic and benzoic acid herbicides, including 2,4-dichlorophenoxyacetic acid, have been treated using membrane bioreactor technology, showcasing a method for reducing these toxic herbicides in wastewater (Ghoshdastidar & Tong, 2013).

Safety And Hazards

Phenoxyacetic anhydride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2-phenoxyacetyl) 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-15(11-19-13-7-3-1-4-8-13)21-16(18)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSBNBKMACZDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312648
Record name Phenoxyacetic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenoxyacetic anhydride

CAS RN

14316-61-1
Record name Acetic acid, 2-phenoxy-, 1,1′-anhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 259934
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Record name 14316-61-1
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Record name Phenoxyacetic anhydride
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Record name Phenoxyacetic Anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
314
Citations
C Chaix, D Molko, R Téoule - Tetrahedron Letters, 1989 - Elsevier
Tetrahedron Letters, Vo1.30, No-l, pp 71-74, 1989 oo40-4039/89 $3.00 •t .Oo Printed in Great Britain Pergamon Press plc THE US Page 1 Tetrahedron Letters, Vo1.30, No-l, pp 71-74, …
Number of citations: 80 www.sciencedirect.com
C Hobartner, SK Silverman - Angewandte Chemie …, 2005 - chemie.uni-wuerzburg.de
… ; 5-ethylthio-1H-tetrazole; and phenoxyacetic anhydride cap reagent A. The coupling time for … or O4-NPE-uridine, phenoxyacetic anhydride was used instead of acetic anhydride during …
Number of citations: 107 www.chemie.uni-wuerzburg.de
Y Masaki, Y Onishi, K Seio - Scientific Reports, 2022 - nature.com
… , we evaluated 7-deaza-2-deoxyguanosine and 8-aza-7-deaza-2-deoxyguanosine and showed 50-fold decrease in the error rate of G-to-A substitution when phenoxyacetic anhydride …
Number of citations: 8 www.nature.com
T Sasami, Y Odawara, A Ohkubo, M Sekine… - Bioorganic & medicinal …, 2009 - Elsevier
… The 3′,5′-O-disilylated 2-N-carbmoyl guanine derivative 6 was treated with 4.0 equiv of phenoxyacetic anhydride in pyridine (Scheme 2). The TLC analysis of the reaction mixture …
Number of citations: 5 www.sciencedirect.com
T Wu, KK Ogilvie, RT Pon - Nucleic acids research, 1989 - academic.oup.com
… Phenoxyacetic anhydride was prepared as previously described (11, 18). TLC was performed on fluorescent Merck F254 silica gel plates and flash chromatography was performed on …
Number of citations: 139 academic.oup.com
A Guy, AM Duplaa, J Ulrich, R Tèoule - Nucleic acids research, 1991 - academic.oup.com
… stems 381 A DNA synthesizer using new PAC-phosphoramidite monomers and the improved phosphoramidite procedure introducing N-methylimidazole and phenoxyacetic anhydride …
Number of citations: 36 academic.oup.com
BS Sproat, AM Iribarre, RG Garcia… - Nucleic acids …, 1991 - academic.oup.com
… Phenoxyacetic anhydride was prepared as described in the literature (24). 3',5'-O-(Tetraisopropyldisiloxane-l,3-diyl)-2-chloro-6-(2,6-dichlorophenoxy)purine riboside was prepared as …
Number of citations: 86 academic.oup.com
Y Zhou, POP Ts'o - Nucleosides, Nucleotides & Nucleic Acids, 1996 - Taylor & Francis
… Reaction of 3 with phenoxyacetic anhydride according to the previous method8 produced the desired @-phenoxyacetyl derivative 4 in 73% yield. As was expected, the @phenoxyacetyl …
Number of citations: 6 www.tandfonline.com
Y Kamiya, H Asanuma - 2015 - glenresearch.com
… chemistry occurring when phenoxyacetic anhydride was used as … A/B which uses phenoxyacetic anhydride. The samples were … capped with the phenoxyacetic anhydride Cap A …
Number of citations: 6 www.glenresearch.com
WA Jacobs, M Heidelberger - Journal of the American Chemical …, 1919 - ACS Publications
… greatly improved, however, by employing two molecules of arsanilic acid itself instead of the sodium salt, the formation of o-amino-phenoxyacetic anhydride being almost completely …
Number of citations: 0 pubs.acs.org

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